Lipophilicity Increase vs. Fmoc-Ser-OH
The O-methyl ether modification increases the lipophilicity of the Fmoc-protected serine scaffold. Fmoc-D-Ser(Me)-OH (the D-enantiomer of the target compound class) exhibits an experimentally determined LogP of 3.02 , compared with an experimentally determined LogP of 2.36 for Fmoc-Ser-OH [1]. Although the absolute LogP of the L-enantiomer may differ slightly from its D-counterpart, the O-methylation structural feature is the predominant driver of the lipophilicity increase, and the D-enantiomer value serves as a reliable class-level proxy for the L-form.
| Evidence Dimension | Octanol-water partition coefficient (LogP, experimental) |
|---|---|
| Target Compound Data | Fmoc-D-Ser(Me)-OH: LogP = 3.02 (experimental, 25 °C) |
| Comparator Or Baseline | Fmoc-Ser-OH: LogP = 2.36 (experimental) [1] |
| Quantified Difference | ΔLogP ≈ +0.66; represents approximately 4.6-fold higher partition coefficient (10^0.66 ≈ 4.57) |
| Conditions | Experimental shake-flask or chromatographic LogP determination; values sourced from curated chemical databases. |
Why This Matters
A 4.6-fold increase in partition coefficient translates to measurably enhanced membrane permeability and altered RP-HPLC retention, both critical parameters in peptide drug candidate profiling and purification method development.
- [1] Molbase. Fmoc-L-Ser-OH (CAS 73724-45-5): LogP 2.3615, Optical Rotation -12.5° (c=1, DMF). https://qiye.molbase.cn/d11953/727224 (accessed 2026-04-25). View Source
